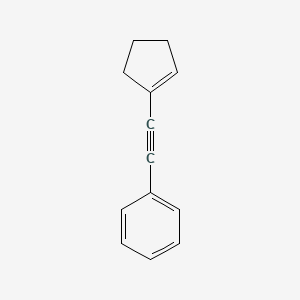
(1-Cyclopenten-1-ylethynyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a derivative of benzene, where a cyclopentene ring is attached to the benzene ring through an ethynyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopenten-1-ylethynyl)benzene can be achieved through several methods. One common approach involves the reaction of cyclopentenone with phenylacetylene in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of palladium or ruthenium catalysts to facilitate the coupling reaction .
Another method involves the use of organocerium reagents, generated in situ from aryl and heteroaryl lithium compounds, which react with cycloalkanones to provide alkoxides. The addition of MsCl or SOCl2 with DBU gives aryl-substituted cycloalkenes in good yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing palladium or ruthenium catalysts to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Cyclopenten-1-ylethynyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into cyclopentyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce cyclopentylbenzene.
Wissenschaftliche Forschungsanwendungen
(1-Cyclopenten-1-ylethynyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1-Cyclopenten-1-ylethynyl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the loss of a proton to regenerate the aromatic system . The specific pathways and targets depend on the nature of the reaction and the functional groups involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentene: A simple cycloalkene with similar structural features but lacking the benzene ring.
Phenylacetylene: Contains a phenyl group attached to an ethynyl group, similar to the ethynyl linkage in (1-Cyclopenten-1-ylethynyl)benzene.
Cyclopentylbenzene: A derivative where the cyclopentene ring is fully saturated.
Uniqueness
This compound is unique due to its combination of a cyclopentene ring and a benzene ring connected through an ethynyl linkage. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
55110-61-7 |
|---|---|
Molekularformel |
C13H12 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
2-(cyclopenten-1-yl)ethynylbenzene |
InChI |
InChI=1S/C13H12/c1-2-6-12(7-3-1)10-11-13-8-4-5-9-13/h1-3,6-8H,4-5,9H2 |
InChI-Schlüssel |
ACZRJBFIJYKISS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(C1)C#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


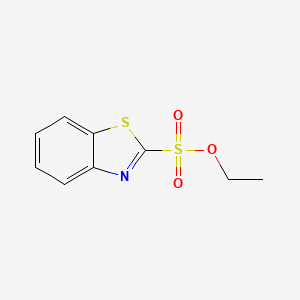


![2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol](/img/structure/B14642378.png)
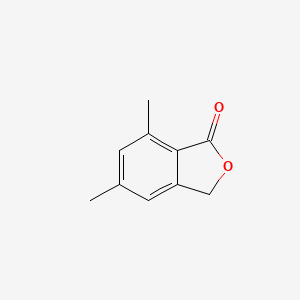
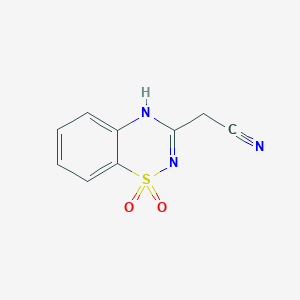

![N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B14642398.png)
![Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14642404.png)
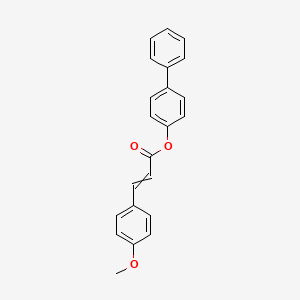
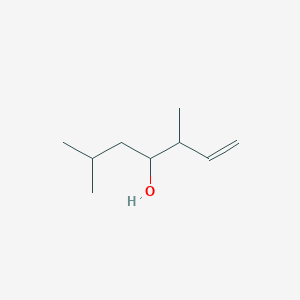
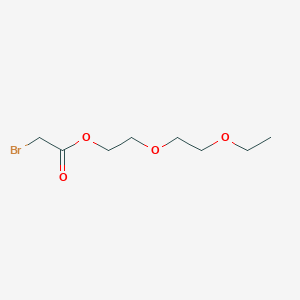

![N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline](/img/structure/B14642421.png)
